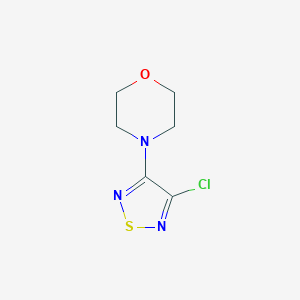
3-氯-4-吗啉-1,2,5-噻二唑
描述
AXL 1717,也称为 鬼臼毒素 ,是 1 型胰岛素样生长因子受体 (IGF-1R) 的选择性抑制剂。该受体是一种跨膜蛋白,由胰岛素样生长因子 1 (IGF-1) 激活,在成年人的细胞生长和合成代谢作用中起着至关重要的作用。 IGF-1R 的过表达与多种癌症相关,使 AXL 1717 成为有希望的抗癌疗法的候选药物 .
科学研究应用
AXL 1717 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究 IGF-1R 的抑制及其对细胞生长的影响。
生物学: 研究其在癌细胞中细胞周期调节和凋亡中的作用。
医学: 正在进行临床试验,用于治疗非小细胞肺癌和其他恶性肿瘤。
工业: 在抗癌药物和治疗剂的开发中具有潜在的应用.
作用机制
AXL 1717 通过选择性抑制 IGF-1R 酪氨酸激酶发挥作用。这种抑制阻断了参与细胞增殖和存活的下游信号通路。该化合物诱导细胞周期在 G2-M 期停滞,并促进癌细胞凋亡。 分子靶标包括 IGF-1R 及其相关的信号分子,如 Akt 和 Erk1/2 .
类似化合物:
鬼臼毒素: 另一种具有相似结构和功能的 IGF-1R 抑制剂。
PPP: 一种具有强抗癌活性的相关化合物。
LBH589: 一种组蛋白脱乙酰酶抑制剂,在联合治疗中增强了 AXL 1717 的作用.
AXL 1717 的独特性: AXL 1717 的独特之处在于其对 IGF-1R 的高选择性以及其在临床前模型中诱导肿瘤完全消退的能力。 与其他抑制剂不同,AXL 1717 不影响胰岛素受体,最大限度地减少了与葡萄糖代谢相关的潜在副作用 .
准备方法
合成路线和反应条件: AXL 1717 是通过从鬼臼毒素开始的一系列化学反应合成的。合成路线包括对鬼臼毒素分子进行选择性羟基化和甲氧基化,从而得到鬼臼毒素。 反应条件通常涉及使用有机溶剂和催化剂来促进转化 .
工业生产方法: AXL 1717 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括多个纯化步骤,例如结晶和色谱法,以分离所需的产物。 最终化合物然后制成口服剂型 .
化学反应分析
反应类型: AXL 1717 会经历各种化学反应,包括:
氧化: AXL 1717 中的羟基可以被氧化成酮或醛。
还原: 该化合物可以进行还原反应,将酮或醛重新转化为羟基。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代烷和亲核试剂等试剂用于取代反应.
主要形成的产物: 从这些反应中形成的主要产物包括 AXL 1717 的各种衍生物,其官能团经过修饰,可以进一步研究其生物活性 .
相似化合物的比较
Picropodophyllin: Another IGF-1R inhibitor with similar structure and function.
PPP: A related compound with potent anti-cancer activity.
LBH589: A histone deacetylase inhibitor that enhances the effects of AXL 1717 in combination therapies.
Uniqueness of AXL 1717: AXL 1717 is unique due to its high selectivity for IGF-1R and its ability to induce complete tumor regression in preclinical models. Unlike other inhibitors, AXL 1717 does not affect the insulin receptor, minimizing potential side effects related to glucose metabolism .
属性
IUPAC Name |
4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUCCQWGVCJGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184248 | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30165-96-9 | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30165-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15N21L9HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Chloro-4-morpholino-1,2,5-thiadiazole in the synthesis of S-(-)-Timolol?
A1: In the synthesis of S-(-)-Timolol described in the research paper [], 3-Chloro-4-morpholino-1,2,5-thiadiazole acts as a reagent. It reacts with an oxazolidine derivative, derived from S-(-)-3-t-butylamino-1,2-propanediol and benzaldehyde, in the presence of t-BuOK in t-BuOH. This reaction is followed by hydrolysis to yield the target product, S-(-)-Timolol.
Q2: Are there alternative synthetic routes to S-(-)-Timolol that do not use 3-Chloro-4-morpholino-1,2,5-thiadiazole?
A2: While the provided research focuses on a specific synthetic route [], other methods for synthesizing S-(-)-Timolol might exist. Exploring alternative synthetic pathways is crucial for optimizing production costs and environmental impact. Further research and literature review are necessary to identify and compare different approaches.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
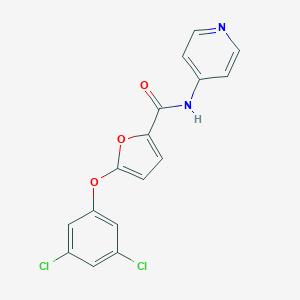
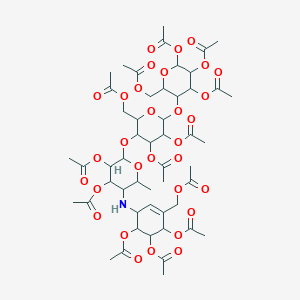

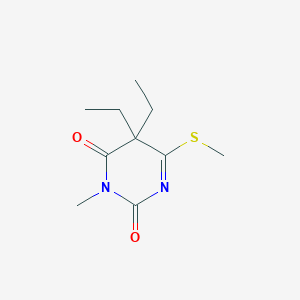
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)


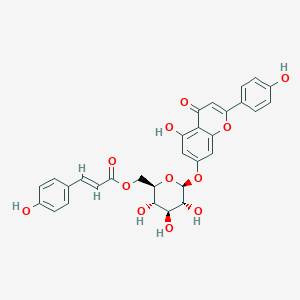
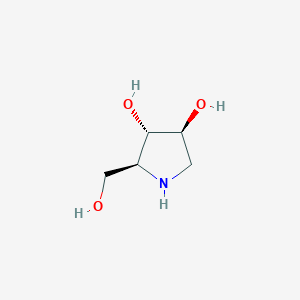

![2-[(1-Naphthylacetyl)amino]benzoic acid](/img/structure/B28631.png)
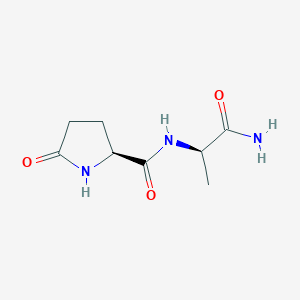
![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)
